molecular formula C12H13NOS B14596446 (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol CAS No. 61266-22-6

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol

Katalognummer: B14596446
CAS-Nummer: 61266-22-6
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: ISMNCFCCELFZQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-bromo-4-methylthiazole with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects in various diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and hydroxyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

61266-22-6

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

(2-benzyl-4-methyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C12H13NOS/c1-9-11(8-14)15-12(13-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3

InChI-Schlüssel

ISMNCFCCELFZQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.